4-Bromo-2-methyl-5-nitrobenzonitrile

Overview

Description

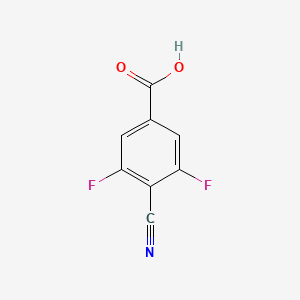

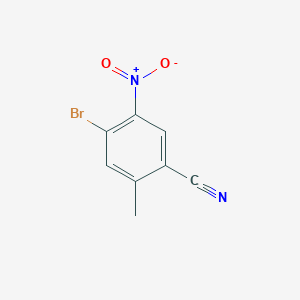

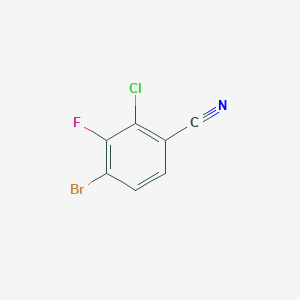

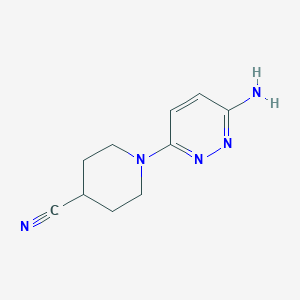

“4-Bromo-2-methyl-5-nitrobenzonitrile” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound appears as a light yellow solid .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-5-nitrobenzonitrile” is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzonitrile core .

Physical And Chemical Properties Analysis

“4-Bromo-2-methyl-5-nitrobenzonitrile” is a light yellow solid . It has a molecular weight of 241.04 . The compound has a linear formula of C8H5BrN2O2 .

Scientific Research Applications

Chemical Reactions and Theoretical Studies :

- The reactivity and regiochemistry of isoxazoles derived from 1,3-dipolar cycloaddition involving compounds like 4-nitrobenzonitrile oxide were investigated, providing insights into chemical reaction mechanisms and theoretical aspects (Dorostkar-Ahmadi et al., 2011).

Photoreactivity Studies :

- Research on the photoreactions of bromoxynil (a related compound) in water revealed the influence of environmental factors like sodium nitrite on phototransformation, which is crucial for understanding environmental degradation processes (Kochany & Choudhry, 1990).

Spectroscopic Investigations :

- Experimental and theoretical spectroscopic investigations of compounds like 4-Bromo-3-methylbenzonitrile, closely related to the compound , shed light on their electronic structure and vibrational properties, contributing to a better understanding of their molecular characteristics (Shajikumar & Raman, 2018).

Molecular Structure Analysis :

- The study of the molecular structure of nitrobenzonitriles, including variants similar to 4-Bromo-2-methyl-5-nitrobenzonitrile, revealed how electron-withdrawing effects influence molecular structure. Such insights are valuable in materials science and molecular engineering (Graneek et al., 2018).

Catalysis and Hydrogenation Research :

- Investigations into the hydrogenation of nitrobenzonitriles using catalysts like Raney nickel highlight the potential applications in synthetic chemistry and industrial processes (Koprivova & Červený, 2008).

Thermophysical Properties :

- Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles contribute to the understanding of their physical properties, which is essential in the design of chemical processes and materials (Jiménez et al., 2002).

Green Synthesis and Biological Activity :

- Research into the green synthesis of related compounds and their biological activities, such as urease inhibitory activity, opens up avenues for pharmaceutical and agricultural applications (Zulfiqar et al., 2020).

Environmental Impact Studies :

- The study of the environmental aquatic phototransformation of related compounds like bromoxynil provides insights into the environmental fate and impact of such chemicals, which is crucial for ecological assessments (Kochany et al., 1990).

Safety And Hazards

properties

IUPAC Name |

4-bromo-2-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDQZBSUGHHNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-5-nitrobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)